molecular formula C15H15N3O B13508067 1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one

1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one

Cat. No.: B13508067
M. Wt: 253.30 g/mol
InChI Key: DWMTZLDQPJQZKA-UHFFFAOYSA-N
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Description

1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core fused with a phenyl group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one typically involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . This method allows for the formation of the pyrazolo[4,3-b]pyridine core, which is then further functionalized to introduce the prop-2-en-1-one moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the double bonds or other reactive sites.

    Substitution: The phenyl group and other positions on the pyrazolo[4,3-b]pyridine core can undergo substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups.

Scientific Research Applications

1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Uniqueness: 1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyrazolo[4,3-b]pyridine core with a phenyl group and a prop-2-en-1-one moiety sets it apart from other similar compounds.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

1-(1-phenyl-6,7-dihydro-5H-pyrazolo[4,3-b]pyridin-4-yl)prop-2-en-1-one

InChI

InChI=1S/C15H15N3O/c1-2-15(19)17-10-6-9-13-14(17)11-16-18(13)12-7-4-3-5-8-12/h2-5,7-8,11H,1,6,9-10H2

InChI Key

DWMTZLDQPJQZKA-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCCC2=C1C=NN2C3=CC=CC=C3

Origin of Product

United States

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